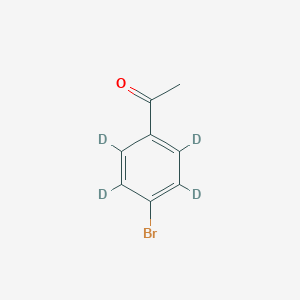

4'-Bromoacetophenone-d4

Vue d'ensemble

Description

4’-Bromoacetophenone-d4 is a deuterated derivative of 4’-Bromoacetophenone, where the hydrogen atoms in the acetophenone moiety are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties, including its stability and ability to act as a labeling agent in spectroscopic studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromoacetophenone-d4 typically involves the bromination of acetophenone-d4. The process begins with the preparation of acetophenone-d4, which is then subjected to bromination using bromine in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out in a solvent like carbon disulfide under reflux conditions. The general reaction scheme is as follows:

Preparation of Acetophenone-d4: Acetophenone is deuterated by exchanging the hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a base.

Industrial Production Methods

Industrial production of 4’-Bromoacetophenone-d4 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4’-Bromoacetophenone-d4 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Heck and Suzuki coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Heck and Suzuki Coupling: Palladium catalysts in the presence of bases like potassium carbonate or sodium acetate.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products depend on the nucleophile used, such as phenyl ethers or amines.

Coupling: Biphenyl derivatives.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Applications De Recherche Scientifique

4’-Bromoacetophenone-d4 is widely used in scientific research due to its unique properties:

Biology: Acts as a labeling agent in spectroscopic studies to trace biochemical pathways.

Medicine: Investigated for its potential use in drug development and as a photoinducible DNA cleaving agent.

Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4’-Bromoacetophenone-d4 involves its ability to generate phenyl radicals upon UV irradiation. These radicals can induce cleavage of DNA, making it a potential photoinducible DNA cleaving agent . In coupling reactions, it acts as an aryl halide that undergoes oxidative addition with palladium catalysts to form intermediate complexes that facilitate the formation of carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4’-Methoxyacetophenone

- 4’-Chloroacetophenone

- 4’-Nitroacetophenone

- 2’-Bromoacetophenone

Uniqueness

4’-Bromoacetophenone-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed spectroscopic studies. Compared to its non-deuterated counterparts, it offers improved traceability in biochemical and pharmacological research.

Activité Biologique

4'-Bromoacetophenone-d4 is a deuterated derivative of 4'-bromoacetophenone, characterized by the presence of a bromine atom at the para position of the acetophenone structure. This compound, with a molecular formula of C8H7BrO and a molecular weight of 199.04 g/mol, has garnered attention in various fields due to its unique properties and biological activities. The incorporation of deuterium enhances its utility in analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of its interactions and mechanisms within biological systems.

- Molecular Formula : C8H7BrO

- Molecular Weight : 199.04 g/mol

- Appearance : White to light yellow crystalline flakes

- Solubility : Soluble in organic solvents (methanol, chloroform); insoluble in water

Synthesis

The synthesis of this compound involves several steps that typically include:

- Preparation of the Brominated Precursor : Starting with acetophenone, bromination occurs at the para position.

- Deuteration : Hydrogen atoms are replaced with deuterium to produce the final compound.

This synthetic route allows for the generation of isotopically labeled compounds that can be used in various biological assays and studies.

Biological Activity

The biological activity of this compound has been explored through various research studies, focusing on its reactivity and potential therapeutic applications.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to this compound. For example, Mannich bases derived from acetophenones have shown significant cytotoxic effects against multiple cancer cell lines, including:

- HeLa (Cervical Cancer)

- HepG2 (Liver Cancer)

- A549 (Lung Cancer)

In particular, compounds structurally similar to this compound exhibited IC50 values indicating potent activity against these cell lines, suggesting potential as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of DNA Topoisomerase I : Similar compounds have been shown to interact with DNA topoisomerases, leading to cytotoxicity through DNA damage.

- Alkylation of Cellular Glutathione : This interaction can disrupt cellular redox balance and promote apoptosis in cancer cells.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromoacetophenone | C8H7BrO | Parent compound; widely used in organic synthesis |

| Acetophenone | C8H8O | Lacks bromine; commonly used as a solvent |

| 2-Bromoacetophenone | C8H7BrO | Bromine at ortho position; distinct chemical behavior |

| 3-Bromoacetophenone | C8H7BrO | Bromine at meta position; differing steric effects |

The deuterated form provides additional analytical advantages not available with non-deuterated analogs, such as improved resolution in NMR spectroscopy.

Case Studies and Research Findings

- Photoredox Catalysis : A study demonstrated the use of photoredox catalysis involving 4'-bromoacetophenone for cross-coupling reactions. This method showed high yields (up to 75%) when coupled with other organic substrates, indicating its utility in synthetic organic chemistry .

- Antiproliferative Studies : Research on Mannich bases derived from acetophenones indicated that certain derivatives displayed cytotoxicity significantly higher than standard chemotherapeutics like 5-fluorouracil, highlighting their potential as novel anticancer agents .

Propriétés

IUPAC Name |

1-(4-bromo-2,3,5,6-tetradeuteriophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYECURVXVYPVAT-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)C)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481767 | |

| Record name | 4-Bromohypnone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343942-02-9 | |

| Record name | 4-Bromohypnone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.